molecular formula C43H61NO11 B1146461 22,23-Didehydro Selamectin CAS No. 165108-09-8

22,23-Didehydro Selamectin

Cat. No.: B1146461
CAS No.: 165108-09-8
M. Wt: 767.9 g/mol
InChI Key: GATKGOZXXRVNJY-PBTBINGESA-N
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Preparation Methods

The synthesis of 22,23-Didehydro Selamectin involves several key steps. One of the primary methods uses Doramectin as a starting material. The process includes hydrogenation, oxidation, oximation, and desugaring . This method is efficient, with few steps, high yield, and low cost, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

22,23-Didehydro Selamectin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

165108-09-8

Molecular Formula

C43H61NO11

Molecular Weight

767.9 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,24'S)-2-cyclohexyl-24'-hydroxy-21'-hydroxyimino-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C43H61NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36?/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1

InChI Key

GATKGOZXXRVNJY-PBTBINGESA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=NO)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3=NO)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O

Synonyms

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a;  Selamectin Impurity B

Origin of Product

United States

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